(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine
Overview
Description
(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine is a complex organic compound characterized by its unique bipyridinyl structure
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like ethanol or dichloromethane. The conditions vary but typically involve controlled temperatures and pressures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride
- 6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride
Uniqueness
Compared to similar compounds, (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyridin-2-yl-amine stands out due to its specific structural features and reactivity. These unique properties make it particularly valuable in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-methyl-6-piperidin-4-yl-N-pyridin-2-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-10-14(20-16-4-2-3-7-18-16)11-15(19-12)13-5-8-17-9-6-13/h2-4,7,10-11,13,17H,5-6,8-9H2,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVAPVHERBJISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCNCC2)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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